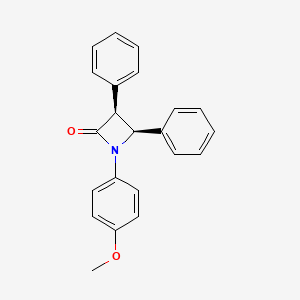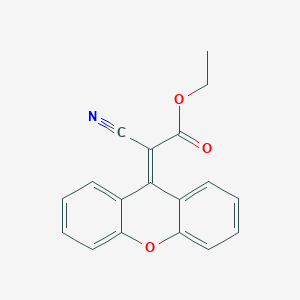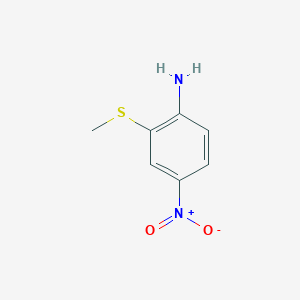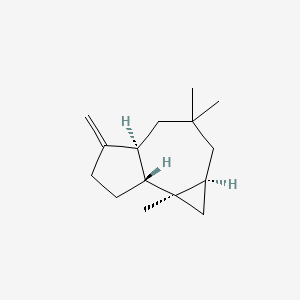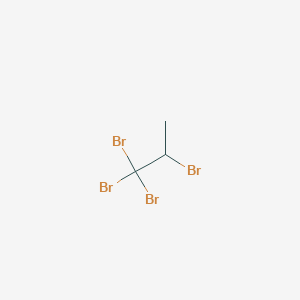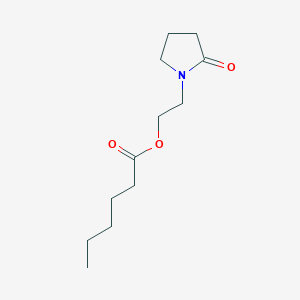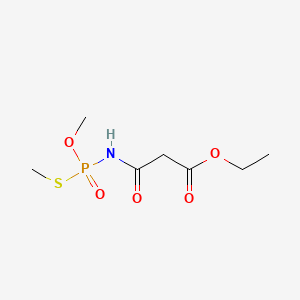
Propanoic acid, 3-((methoxy(methylthio)phosphinyl)amino)-3-oxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 3-((methoxy(methylthio)phosphinyl)amino)-3-oxo-, ethyl ester is a complex organic compound with a unique structure that includes a phosphinyl group, a methoxy group, and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-((methoxy(methylthio)phosphinyl)amino)-3-oxo-, ethyl ester typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a phosphinylation reaction, where a phosphinyl group is introduced into the molecule. This can be followed by the introduction of the methoxy and methylthio groups through substitution reactions. The final step often involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-((methoxy(methylthio)phosphinyl)amino)-3-oxo-, ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of simpler molecules by breaking down the compound.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions can vary from room temperature to elevated temperatures, depending on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Propanoic acid, 3-((methoxy(methylthio)phosphinyl)amino)-3-oxo-, ethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups into molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanoic acid, 3-((methoxy(methylthio)phosphinyl)amino)-3-oxo-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The phosphinyl group can act as a reactive site, allowing the compound to form covalent bonds with target molecules. This can lead to the modulation of biological pathways and the exertion of specific effects.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 3-(methylthio)-, ethyl ester: Similar structure but lacks the phosphinyl and methoxy groups.
Propanoic acid, 3-methoxy-, ethyl ester: Similar structure but lacks the phosphinyl and methylthio groups.
Uniqueness
The uniqueness of propanoic acid, 3-((methoxy(methylthio)phosphinyl)amino)-3-oxo-, ethyl ester lies in its combination of functional groups, which provides it with distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
73937-08-3 |
|---|---|
Molecular Formula |
C7H14NO5PS |
Molecular Weight |
255.23 g/mol |
IUPAC Name |
ethyl 3-[[methoxy(methylsulfanyl)phosphoryl]amino]-3-oxopropanoate |
InChI |
InChI=1S/C7H14NO5PS/c1-4-13-7(10)5-6(9)8-14(11,12-2)15-3/h4-5H2,1-3H3,(H,8,9,11) |
InChI Key |
LXHIGQCQMDOLFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)NP(=O)(OC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Methylphenyl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole](/img/structure/B14464143.png)
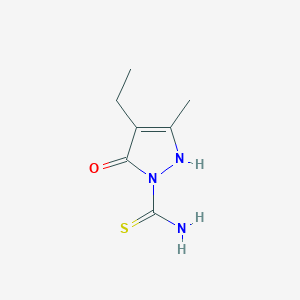

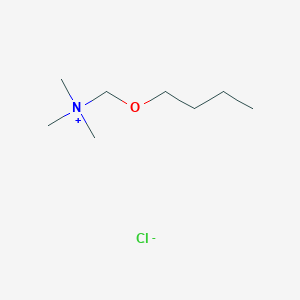
![1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine](/img/structure/B14464187.png)
![2-[2-Chloro-5-(2,4-dichlorophenoxy)phenoxy]propanoic acid](/img/structure/B14464190.png)
